molecular formula C6H12O4 B2618184 2-(2-Hydroxyethoxy)-2-methylpropanoic acid CAS No. 1553303-98-2

2-(2-Hydroxyethoxy)-2-methylpropanoic acid

Cat. No.: B2618184
CAS No.: 1553303-98-2
M. Wt: 148.158
InChI Key: GPAXKIUFGLSQSB-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)-2-methylpropanoic acid is a branched carboxylic acid derivative featuring a hydroxyethoxy (-OCH₂CH₂OH) substituent at the second carbon of the propanoic acid backbone. This compound is structurally characterized by its hydrophilic hydroxyethoxy chain, which enhances solubility in polar solvents compared to non-functionalized analogs. The hydroxyethoxy group may confer improved metabolic stability or bioavailability, as seen in related lipid-lowering agents .

Properties

IUPAC Name

2-(2-hydroxyethoxy)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(2,5(8)9)10-4-3-7/h7H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAXKIUFGLSQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with ethylene glycol under acidic conditions. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions helps achieve high yields and purity of the final product. The process may also include purification steps, such as distillation or crystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products include 2-(2-oxoethoxy)-2-methylpropanoic acid and 2-(2-carboxyethoxy)-2-methylpropanoic acid.

    Reduction: Products include 2-(2-hydroxyethoxy)-2-methylpropanol.

    Substitution: Products vary depending on the substituent introduced, such as 2-(2-chloroethoxy)-2-methylpropanoic acid.

Scientific Research Applications

Chemistry

2-(2-Hydroxyethoxy)-2-methylpropanoic acid serves as a crucial building block in organic synthesis. It is utilized in the production of various complex molecules and polymers. Its unique hydroxyethoxy group enhances its reactivity, making it suitable for diverse synthetic pathways.

Biology

In biological research, this compound is employed to study metabolic pathways and enzyme interactions. Its ability to form hydrogen bonds allows it to influence enzyme activity, making it a valuable tool in biochemical assays.

Medicine

The compound acts as an intermediate in the synthesis of pharmaceuticals and bioactive compounds. It is particularly noted for its role in developing drugs targeting metabolic disorders, such as diabetes, by modulating receptor activity.

Industry

In industrial applications, this compound is utilized in the manufacturing of specialty chemicals, coatings, and adhesives. Its properties as a pH regulator and chelating agent enhance product stability and performance.

Data Table: Applications Overview

Application FieldSpecific UsesNotes
ChemistryBuilding block for complex moleculesKey in polymer synthesis
BiologyMetabolic pathway studiesInfluences enzyme activity
MedicinePharmaceutical intermediatesPotential in diabetes treatment
IndustrySpecialty chemicals, coatings, adhesivesActs as pH regulator and chelating agent

Case Study 1: Diabetes Research

A study investigated the effects of this compound on glucose metabolism in high-fat diet-induced diabetic mice. The compound demonstrated significant improvements in glucose tolerance and insulin sensitivity compared to control groups.

Case Study 2: Polymer Synthesis

Research highlighted the use of this compound in synthesizing biodegradable polymers for medical applications. The resulting polymers exhibited enhanced biocompatibility and degradation rates suitable for drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-hydroxyethoxy)-2-methylpropanoic acid with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of this compound Analogs

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound -OCH₂CH₂OH at C2 C₆H₁₂O₅* 164.16* High polarity, potential drug metabolite Inferred
2-Methoxy-2-methylpropanoic acid -OCH₃ at C2 C₅H₁₀O₃ 118.13 Lower solubility; intermediate in organic synthesis
Fenofibric acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid) -OPh(4-ClBz) at C2 C₁₂H₁₅ClO₄ 258.7 Lipid-lowering agent; reduces triglycerides and cholesterol
Etofibrate (2-(4-Chlorophenoxy)-2-methylpropanoic acid 2-hydroxyethyl ester) Esterified with hydroxyethyl group C₁₃H₁₆ClO₅ 296.7 Prodrug; hydrolyzes to active metabolite in vivo
2-(2-Methoxyphenyl)-2-methylpropanoic acid -Ph(2-OCH₃) at C2 C₁₁H₁₄O₃ 194.23 Irritant (H315, H319); pharmaceutical intermediate
2-(3-Methoxyphenyl)-2-methylpropanoic acid -Ph(3-OCH₃) at C2 C₁₁H₁₄O₃ 194.23 High-purity intermediate for drug synthesis
Methyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate Extended ethoxy chain C₉H₁₈O₆ 222.23 Solubilizing agent; used in polymer chemistry

*Note: Molecular formula and weight for this compound are inferred from analogs in .

Key Findings:

Structural Impact on Solubility: The hydroxyethoxy group in this compound increases hydrophilicity compared to methoxy (-OCH₃) or aryl-substituted analogs (e.g., 2-(2-methoxyphenyl) derivatives) . This property is critical for bioavailability in drug design, as seen in fenofibrate metabolites . Esters like etofibrate exhibit lower polarity but hydrolyze in vivo to release the active carboxylic acid, balancing stability and efficacy .

Pharmacological Activity: Chlorophenoxy derivatives (e.g., fenofibric acid) demonstrate potent hypolipidemic effects, reducing serum triglycerides by up to 43% in clinical studies . The hydroxyethoxy analog may similarly target lipid metabolism but with modified pharmacokinetics due to its polar chain. Methoxy-substituted compounds (e.g., 2-(3-methoxyphenyl)-2-methylpropanoic acid) are intermediates in synthesizing anti-inflammatory or antipsychotic drugs .

Safety and Handling: Aryl-substituted analogs (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid) are classified as irritants (H315, H319), requiring careful handling . In contrast, hydroxyethoxy derivatives may pose lower dermal toxicity due to reduced lipophilicity.

Synthetic Utility: Ethoxy chain extensions (e.g., Methyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate) are used in PEGylation strategies to enhance drug solubility .

Biological Activity

2-(2-Hydroxyethoxy)-2-methylpropanoic acid (HEMPA) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

HEMPA, with the molecular formula C7H14O4C_7H_{14}O_4, features a hydroxyl group and an ether linkage, which may contribute to its biological activities. Its structure can be represented as follows:

HO CH2 CH2 C OH CH 3 COOH\text{HO CH}_2\text{ CH}_2\text{ C OH CH 3 COOH}

Antioxidant Activity

Research indicates that HEMPA exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

  • Mechanism : HEMPA scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
  • Study Findings : In vitro studies demonstrate that HEMPA reduces lipid peroxidation in cellular models, suggesting its potential as a protective agent against oxidative damage.

Anti-inflammatory Effects

HEMPA has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
  • Case Study : In RAW 264.7 cells treated with LPS, HEMPA significantly decreased NO production and cytokine release, indicating its anti-inflammatory potential .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains.

  • Mechanism : HEMPA disrupts bacterial cell membranes and interferes with metabolic pathways.
  • Research Evidence : Studies show that HEMPA has a minimum inhibitory concentration (MIC) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's efficacy is attributed to its ability to compromise bacterial respiratory chain dehydrogenase activity .

Data Tables

Biological ActivityMechanismReference
AntioxidantScavenges free radicals; enhances SOD and catalase
Anti-inflammatoryInhibits TNF-α and IL-6 production
AntimicrobialDisrupts cell membranes; inhibits respiratory chain

Case Studies

  • Antioxidant Efficacy Study : A study evaluated the antioxidant capacity of HEMPA using DPPH radical scavenging assays. Results indicated that HEMPA exhibited a dose-dependent increase in scavenging activity compared to standard antioxidants.
  • Inflammation Model : In an animal model of induced inflammation, administration of HEMPA resulted in a significant reduction in edema and inflammatory markers compared to control groups.
  • Antimicrobial Testing : Clinical isolates of bacteria were tested against HEMPA, revealing effective inhibition at concentrations lower than those required for conventional antibiotics.

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